D-Galactose-1-13C
Overview
Description
D-Galactose-1-13C: is an isotope-labeled analogue of D-galactose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is commonly used in metabolic studies and tracer experiments due to its ability to be tracked in biological systems. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Mechanism of Action
Target of Action
D-Galactose-1-13C is an isotope analogue of D-galactose . The primary targets of this compound are the same as those of D-galactose, which is a natural aldohexose and a C-4 epimer of glucose . It interacts with specific cell receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As an isotope analogue of D-galactose, it is used to study galactose metabolism . The compound’s interaction with its targets leads to changes in the metabolic pathways of the cells .
Biochemical Pathways
This compound affects the same biochemical pathways as D-galactose. It is involved in the galactose metabolism pathway . The downstream effects of these pathways include the production of energy and other metabolic intermediates necessary for various cellular functions.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose-1-13C can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 at the carbon-1 position of the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that incorporate the isotope into the sugar during their metabolic processes .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in fermentation processes. Microorganisms such as bacteria or yeast are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The compound is then extracted and purified for use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-Galactose-1-13C undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:
Oxidation: this compound can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to D-galactitol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups of this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: D-Galactonic acid.
Reduction: D-Galactitol.
Substitution: Various substituted galactose derivatives.
Scientific Research Applications
Chemistry: D-Galactose-1-13C is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study carbohydrate metabolism and enzyme kinetics .
Biology: In biological research, it is used to investigate the metabolic pathways of galactose and its role in cellular processes. It helps in understanding the dynamics of galactose utilization and its conversion into other biomolecules .
Medicine: this compound is employed in diagnostic tests to assess liver function and galactose metabolism disorders. It is also used in research on aging and neurodegenerative diseases, where galactose metabolism is implicated .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also utilized in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
D-Galactose-2-13C: Labeled at the carbon-2 position.
D-Galactose-13C6: Labeled at all six carbon positions.
D-Glucose-1-13C: Labeled at the carbon-1 position of glucose.
Uniqueness: D-Galactose-1-13C is unique due to its specific labeling at the carbon-1 position, making it particularly useful for studying the initial steps of galactose metabolism. This specificity allows for detailed analysis of the metabolic pathways and enzyme interactions involving the carbon-1 position of galactose .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447616 | |
Record name | D-Galactose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-30-8 | |
Record name | D-Galactose-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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